3-(4-Amino-6-morpholinopyridin-3-yl)benzonitrile
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Overview
Description
3-(4-amino-6-morpholin-4-ylpyridin-3-yl)benzonitrile is a complex organic compound that features a benzonitrile group attached to a pyridine ring, which is further substituted with an amino group and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-6-morpholin-4-ylpyridin-3-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the morpholine group through nucleophilic substitution. The amino group is then introduced via amination reactions. Finally, the benzonitrile group is attached through a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(4-amino-6-morpholin-4-ylpyridin-3-yl)benzonitrile may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-6-morpholin-4-ylpyridin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine and benzonitrile rings.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-amino-6-morpholin-4-ylpyridin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-amino-6-morpholin-4-ylpyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide
- 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine
Uniqueness
3-(4-amino-6-morpholin-4-ylpyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzonitrile group with a morpholine-substituted pyridine ring makes it a versatile compound in various research fields.
Properties
Molecular Formula |
C16H16N4O |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-(4-amino-6-morpholin-4-ylpyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C16H16N4O/c17-10-12-2-1-3-13(8-12)14-11-19-16(9-15(14)18)20-4-6-21-7-5-20/h1-3,8-9,11H,4-7H2,(H2,18,19) |
InChI Key |
ZXISREUOKBHMAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=C2)N)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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